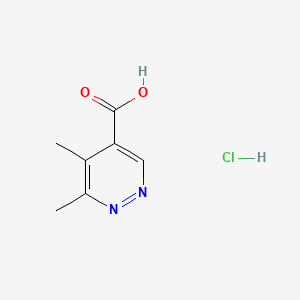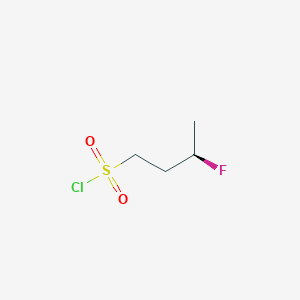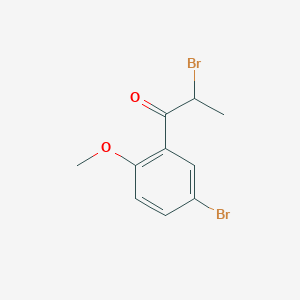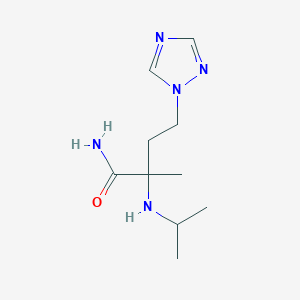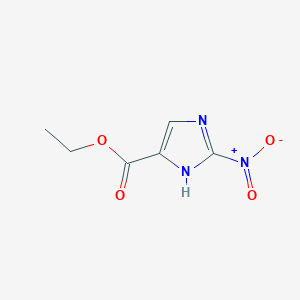
Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoromethanesulfonate groups attached to a ferrio center, making it a compound of interest in both academic and industrial research.
Méthodes De Préparation
The synthesis of Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate typically involves the reaction of iron salts with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: Under specific conditions, it can be reduced to form different iron complexes.
Substitution: The trifluoromethanesulfonate groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Applications De Recherche Scientifique
Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for iron-related disorders.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability
Mécanisme D'action
The mechanism by which Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate exerts its effects involves the interaction of the ferrio center with various molecular targets. The trifluoromethanesulfonate groups enhance its solubility and reactivity, allowing it to participate in a wide range of chemical reactions. The specific pathways involved depend on the context of its use, whether in catalysis, biological studies, or industrial applications .
Comparaison Avec Des Composés Similaires
Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate can be compared with other iron-based compounds such as:
Iron(III) chloride: Commonly used in organic synthesis but lacks the unique properties imparted by the trifluoromethanesulfonate groups.
Iron(III) acetylacetonate: Used as a catalyst in various reactions but has different solubility and reactivity profiles.
Iron(III) nitrate: Another iron-based oxidizing agent but with different applications and reactivity.
The uniqueness of this compound lies in its combination of high reactivity, stability, and the presence of trifluoromethanesulfonate groups, which make it suitable for specialized applications .
Propriétés
Formule moléculaire |
C3H3F9FeO9S3 |
|---|---|
Poids moléculaire |
506.1 g/mol |
Nom IUPAC |
iron;trifluoromethanesulfonic acid |
InChI |
InChI=1S/3CHF3O3S.Fe/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7); |
Clé InChI |
ZDMNSINLFUYKFE-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


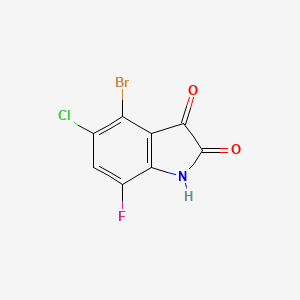
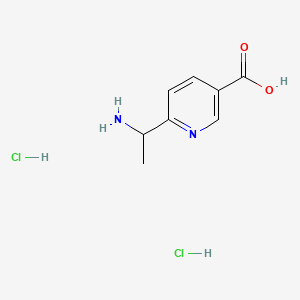
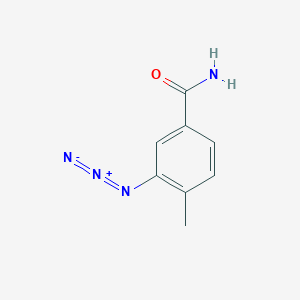
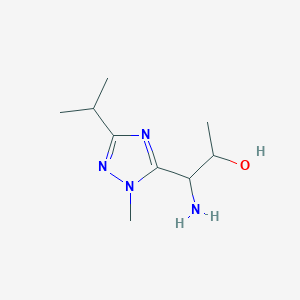
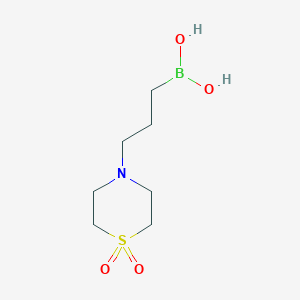
![1-{3-Azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}-2-chloroethan-1-one](/img/structure/B13484760.png)
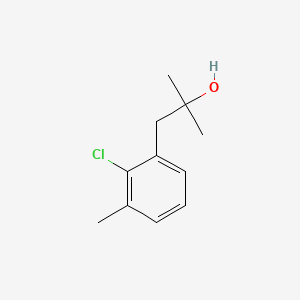
![Ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484780.png)
